molecular formula C7H6BrF B073676 2-Bromo-6-fluorotoluene CAS No. 1422-54-4

2-Bromo-6-fluorotoluene

Cat. No. B073676
CAS RN: 1422-54-4
M. Wt: 189.02 g/mol
InChI Key: DJGXPFQIMLEVPA-UHFFFAOYSA-N
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Patent
US08415336B2

Procedure details

0.867 g (35.67 mmol) of magnesium turnings were dried and suspended in 17 ml of anhydrous THF under argon. A solution of 1,2-dibromoethane (0.14 ml, 1.62 mmol) and 2-bromo-6-fluoro-toluene (6.74 g, 35.67 mmol) in 17 ml of anhydrous THF was then added dropwise so as to maintain a gentle reflux. Once the magnesium had been consumed, copper(I) iodide (0.432 g, 2.27 mmol) was then added, followed by a solution of epichlorohydrine (3.00 g, 32.42 mmol) in DMF (8 ml). The mixture was stirred for 3.5 h at room temperature and then quenched with a saturated solution of ammonium chloride (120 ml). The organic layer was separated, and the aqueous phase was extracted twice with EA. The combined organic phases were washed twice with a saturated solution of ammonium chloride, dried over sodium sulfate, filtered and evaporated to dryness. The product was purified by chromatography on silica gel (cyclohexane/EA, from 100:0 to 90:10) to give 6.89 g of 1-chloro-3-(3-fluoro-2-methyl-phenyl)-propan-2-ol. 3.92 g (16.23 mmol) of this alcohol were dissolved in DCM under argon, and 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane reagent; 7.57 g, 16.23 mmol) was added. The mixture was stirred at room temperature overnight and then diethyl ether (150 ml) was added. The mixture was washed three times with 1 N hydrochloric acid (70 ml) and twice with a saturated solution of sodium chloride, and extracted with ether. The extracts were dried over sodium sulfate, filtered and evaporated to dryness. 2.69 g of the title compound were obtained as a white powder.
Quantity
0.867 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
0.432 g
Type
catalyst
Reaction Step Five
Quantity
6.74 g
Type
reactant
Reaction Step Six
Name
Quantity
17 mL
Type
solvent
Reaction Step Six
Quantity
0.14 mL
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:4]=1[CH3:10].[CH2:11]([CH:13]1[O:15][CH2:14]1)[Cl:12]>C1COCC1.CN(C=O)C.[Cu]I.BrCCBr>[Cl:12][CH2:11][CH:13]([OH:15])[CH2:14][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:4]=1[CH3:10]

Inputs

Step One
Name
Quantity
0.867 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0.432 g
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
6.74 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)F)C
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.14 mL
Type
catalyst
Smiles
BrCCBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
CUSTOM
Type
CUSTOM
Details
Once the magnesium had been consumed
CUSTOM
Type
CUSTOM
Details
quenched with a saturated solution of ammonium chloride (120 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with EA
WASH
Type
WASH
Details
The combined organic phases were washed twice with a saturated solution of ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on silica gel (cyclohexane/EA, from 100:0 to 90:10)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClCC(CC1=C(C(=CC=C1)F)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.89 g
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.